3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular formula of 3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride is C₁₁H₁₃ClN₃O , derived from its parent amine (C₁₁H₁₂N₃O) through hydrochlorination. The core structure comprises:
- A 2-cyanophenyl group attached to the amide nitrogen.
- A methyl substituent on the same nitrogen atom.
- A propanamide backbone with a terminal primary amine at the β-position.
Stereochemical Considerations
The molecule lacks chiral centers due to the planar geometry of the amide bond and the absence of asymmetric carbons in the propanamide chain. However, the rotational freedom of the N-methyl and 2-cyanophenyl groups introduces conformational isomerism. Density functional theory (DFT) calculations suggest a preferred trans arrangement between the methyl group and the cyanophenyl moiety to minimize steric hindrance.
Key Bond Lengths and Angles (Theoretical)
| Parameter | Value (Å/°) | Description |
|---|---|---|
| C=O Bond Length | 1.23 | Typical for amide carbonyl groups |
| C-N (Amide) | 1.33 | Resonance-stabilized bond |
| N-C (Cyanophenyl) | 1.41 | Sp² hybridization at nitrogen |
Properties
IUPAC Name |
3-amino-N-(2-cyanophenyl)-N-methylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-14(11(15)6-7-12)10-5-3-2-4-9(10)8-13;/h2-5H,6-7,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKRIZHYGRDYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C#N)C(=O)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride can be achieved through the cyanoacetylation of amines. This involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One common method involves stirring the reactants without solvent at room temperature or using a steam bath at 70°C for several hours .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The active hydrogen on the cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with bidentate reagents to form heterocyclic compounds.
Cyclization Reactions: It can participate in cyclization reactions to form five- or six-membered rings.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, aromatic amines, and various nucleophiles. Reaction conditions often involve heating, stirring, and the use of solvents like ethanol or acetic acid.
Major Products Formed
The major products formed from these reactions are typically heterocyclic compounds, which have significant biological activities. These include pyrroles, azirines, and other nitrogen-containing heterocycles .
Scientific Research Applications
3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: It has been studied for its anticancer properties and its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways in cancer cells, resulting in cell death. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features and properties of 3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride with analogous compounds:
Key Observations
- Solubility : Hydrochloride salts universally improve aqueous solubility, critical for pharmacological applications. For example, compound 15 in (98.25% purity, 3.04 min retention time) shows faster elution, likely due to reduced hydrophobicity from dimethylimidazolidine-dione groups .
- Steric Considerations : Bulky substituents like naphthyl (compound 11) reduce purity (97.53%) and increase retention time (4.65 min), suggesting challenges in synthesis or chromatographic separation .
Pharmacological Relevance
- The 2-cyanophenyl moiety in the target compound is analogous to bioactive scaffolds in neurology-focused drug candidates. Similar compounds (e.g., ’s fluorinated derivative) are used to enhance pharmacokinetic profiles .
- 3-(3-aminophenyl)-N-methylpropanamide hydrochloride () is explicitly noted for its role in synthesizing bioactive molecules, highlighting the importance of positional isomerism (3-aminophenyl vs. 2-cyanophenyl) in target specificity .
Biological Activity
The compound 3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride is a synthetic organic molecule that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in clinical studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 255.71 g/mol
This compound features an amine group, a cyanophenyl moiety, and a propanamide backbone, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Studies indicate that it may exert effects through:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It interacts with receptors that regulate cell signaling pathways, which can influence cell proliferation and survival.
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. In vitro studies demonstrated its ability to inhibit tumor cell growth across several cancer cell lines. For instance:
- Prostate Cancer Cells : The compound exhibited significant inhibitory effects on enzalutamide-resistant LNCaP cells, demonstrating its potential for treating resistant forms of prostate cancer .
- Mechanistic Insights : The compound's mechanism involves downregulating androgen receptor signaling pathways, which are critical in the progression of prostate cancer .
Comparative Efficacy
To understand the efficacy of this compound relative to other compounds, a comparative analysis was conducted. The following table summarizes key findings from various studies:
| Compound Name | Target Cancer Type | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Prostate Cancer | 0.199 | Androgen receptor inhibition |
| Compound A | Breast Cancer | 0.150 | Estrogen receptor modulation |
| Compound B | Lung Cancer | 0.300 | Apoptosis induction |
Case Studies
- Study on Prostate Cancer Resistance : A study involving xenograft models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent in resistant cancer forms .
- Toxicity Assessment : In toxicity studies, the compound was evaluated for cytotoxic effects on normal cells. Results indicated that at therapeutic concentrations, it exhibited minimal cytotoxicity, suggesting a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution and condensation reactions. For example, reacting a cyano-substituted aniline derivative with 3-aminopropanoyl chloride under basic conditions (e.g., NaOH), followed by hydrochlorination. Purification via recrystallization or column chromatography ensures high purity .
- Key Steps :
- Substitution: React 2-cyanoaniline with methyl acrylate under basic conditions.
- Condensation: Introduce the amino group via reductive amination or direct coupling.
- Hydrochloride Formation: Treat with HCl in a polar solvent (e.g., ethanol) .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Confirms proton and carbon environments (e.g., amide proton at δ 8.1–8.5 ppm, cyano group absence of splitting) .
- HPLC : Assesses purity (>98% purity threshold for pharmacological studies) using C18 columns and UV detection at 210–254 nm .
- Mass Spectrometry (LC/MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 276.10) .
Advanced Research Questions
Q. How can reaction conditions be optimized for high yield in large-scale synthesis?
- Methodological Answer :
- Parameter Optimization : Adjust reaction time (e.g., 12–24 hours), temperature (40–60°C), and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) .
- Process Scaling : Use continuous flow reactors to enhance mixing and reduce side reactions. Monitor pH and temperature in real-time .
- Yield Improvement : Recrystallize with ethanol/water (7:3 v/v) to remove unreacted precursors .
Q. What strategies enhance aqueous solubility for this hydrochloride salt in biological assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PBS mixtures (<5% DMSO to avoid cytotoxicity) .
- Salt Formulation : Compare solubility with other counterions (e.g., mesylate, citrate) .
- pH Adjustment : Maintain pH 4–6 to stabilize the protonated amine .
Q. How do molecular docking simulations predict target interactions for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known binding to cyanoaryl or amide motifs (e.g., kinases, GPCRs) .
- Docking Workflow :
Prepare ligand (protonated amine, minimized energy conformation).
Use AutoDock Vina or Schrödinger Glide for binding affinity calculations.
Validate with MD simulations (e.g., 100 ns trajectory in GROMACS) .
- Case Study : Predicted inhibition of CYP450 isoforms due to aromatic π-π stacking .
Data Contradiction & Validation
Q. How to resolve discrepancies in reported enzyme inhibition potency across studies?
- Methodological Answer :
- Assay Standardization : Compare IC50 values under identical conditions (pH, temperature, substrate concentration).
- Impurity Analysis : Use HPLC to rule out batch-specific contaminants (e.g., unreacted 2-cyanoaniline) .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) .
Q. Why do NMR spectra vary between synthetic batches despite identical protocols?
- Methodological Answer :
- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d6) are anhydrous.
- Tautomeric Forms : Check for keto-enol tautomerism in the amide group via 2D NMR (HSQC, HMBC) .
- Crystallinity Effects : Compare solid-state (CP-MAS NMR) and solution-state spectra .
Research Design & Optimization
Q. What in vitro models best evaluate this compound’s neuroprotective potential?
- Methodological Answer :
- Cell Lines : Use SH-SY5Y (neuroblastoma) or primary cortical neurons under oxidative stress (H2O2-induced apoptosis) .
- Biomarkers : Quantify ROS (dichlorofluorescein assay) and caspase-3 activity .
- Dose Range : 10–100 μM, with cytotoxicity controls (MTT assay) .
Q. How to design SAR studies for derivatives targeting improved metabolic stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
